3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Properties
Research led by Petrovskii et al. (2017) focused on the synthesis and crystal structure of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to the query chemical, showcasing novel fused oxazapolycyclic skeletons. This study highlights the unique photophysical properties, including strong blue emission in dichloromethane, of these complex oxazapolyheterocycles (Petrovskii et al., 2017).
Spectroscopic and X-ray Diffraction Studies
Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, employing a structure closely related to the query compound. This research provides insight into the molecular structure, charge distribution, and potential for nonlinear optical (NLO) applications of these compounds, as confirmed through spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016).
Synthesis and Crystal Structure
Shtamburg et al. (2011) studied N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, which shares structural similarities with the query compound, focusing on its synthesis and crystal structure. This research highlights the conformational and structural properties of compounds with oxazepine and dioxazepin rings (Shtamburg et al., 2011).
Mechanism of Action
Target of Action
Both compounds contain an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for these compounds.
Mode of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its target. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compounds. Given the wide range of activities associated with indole derivatives, these compounds could potentially affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, if a compound targets a receptor involved in cell proliferation, it might have anticancer activity .
Properties
IUPAC Name |
3,3-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-12-5-7-17-15(9-12)22-19(24)14-10-13(6-8-16(14)25-17)21-18(23)11-20(2,3)4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXIKRKJBXZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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